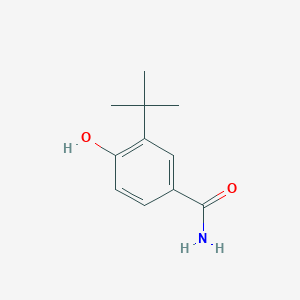

3-Tert-butyl-4-hydroxybenzamide

Description

3-Tert-butyl-4-hydroxybenzamide is a substituted benzamide derivative characterized by a hydroxyl group at the para position and a bulky tert-butyl group at the meta position of the benzene ring. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol. Its synthesis typically involves Friedel-Crafts alkylation or amidation reactions, though specific protocols remain underreported.

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

3-tert-butyl-4-hydroxybenzamide |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)8-6-7(10(12)14)4-5-9(8)13/h4-6,13H,1-3H3,(H2,12,14) |

InChI Key |

XQQQRWDOQIVIOE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)C(=O)N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, electronic, and functional differences between 3-tert-butyl-4-hydroxybenzamide and related compounds:

Key Observations:

In contrast, the cyclohexyl group in 3-[(4-tert-butylcyclohexyl)amino]benzamide introduces conformational flexibility and lipophilicity, which may enhance membrane permeability . The triazolone derivative () exhibits distinct electronic properties due to its heterocyclic core, with Mulliken charge analysis indicating electron-deficient regions at the triazolone ring, favoring nucleophilic attack .

Hydrogen-Bonding Capacity: The hydroxyl group in 3-tert-butyl-4-hydroxybenzamide enables strong hydrogen bonding, a feature absent in the amino-substituted analog (). This difference could influence solubility and target affinity in pharmacological contexts.

Computational Insights :

- Density functional theory (DFT) studies (e.g., B3LYP/6-31G(d,p)) on similar compounds reveal that substituents like tert-butyl and methoxy groups significantly alter frontier molecular orbital (FMO) energies, affecting redox stability .

Research Findings and Limitations

- Synthetic Challenges: The tert-butyl group complicates regioselective synthesis compared to smaller alkyl substituents, as noted in analogous benzamide derivatives .

- Data Gaps : Experimental data on solubility, stability, and bioactivity are scarce. Computational models (e.g., COSMO-RS) could predict these properties but require validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.